3-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid

Physicochemical profiling Lipophilicity Drug-likeness

Sourcing heterocyclic building blocks with precise N2-substitution topology remains a bottleneck for kinase and metabolic disease programs. This tetrahydrocinnolinone derivative, carrying a linear propanoic acid side chain and a 6-methyl substituent, directly addresses that gap. • Enables systematic SAR: ΔLogP +0.39 vs. acetic acid analogue; complements branched 2-yl isomer for fractional factorial matrix studies. • Scaffold precedented in 11β-HSD1 (US8501940B2) and PDE10A (IC₅₀ 1.5-18.6 nM) inhibitor patents. • Single lot supply with full analytical documentation (HPLC, NMR, MS) ensures batch-to-batch reproducibility for multiparameter lead optimization.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B13020836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1CCC2=NN(C(=O)C=C2C1)CCC(=O)O
InChIInChI=1S/C12H16N2O3/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12(16)17/h7-8H,2-6H2,1H3,(H,16,17)
InChIKeyWSXMHPNYJCZKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid: Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid (CAS 1553681-28-9) is a partially saturated cinnolinone derivative bearing an N2‑linked propanoic acid side chain and a 6‑methyl substituent on the fused cyclohexene ring . It possesses a molecular formula of C₁₂H₁₆N₂O₃ (MW 236.27), a computed LogP of 0.84, a topological polar surface area (TPSA) of 72.19 Ų, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and three rotatable bonds . This scaffold belongs to the tetrahydrocinnoline class, which has been explored in patents as 11β‑HSD1 inhibitors for metabolic disease [1] and as PDE10A inhibitors for CNS indications [2], establishing a precedent for structure‑driven selectivity within the series.

Target pathway context 11β-HSD1 / PDE10A inhibitor scaffolds Class-level precedent for selective enzyme inhibition
Structural identity N2-propanoic acid with 6-methyl substitution Defined linker length and steric profile
Physicochemical profile Moderate lipophilicity, favorable TPSA Supports permeability and solubility balance

Why 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid Cannot Be Casually Replaced by In‑Class Analogs


Within the tetrahydrocinnoline chemical space, modest structural variations—side‑chain length (acetic vs. propionic vs. butyric), N2‑ vs. C2‑substitution topology, presence or absence of the 6‑methyl group, and degree of ring saturation—produce measurable changes in lipophilicity, conformational flexibility, hydrogen‑bonding capacity, and target‑binding geometry [1][2]. The foundational SAR established for cinnoline‑3‑propionic acids demonstrated that the three‑carbon propionic acid linker is essential for oral antiallergic activity, with acetic acid derivatives being significantly less effective and butyric acid analogues largely inactive [1]. Similarly, patents on tetrahydrocinnoline 11β‑HSD1 inhibitors and PDE10A inhibitors reveal that even minor N‑substituent alterations shift potency by orders of magnitude [2][3]. These precedent data indicate that substituting the target compound with its acetic acid homologue, its des‑methyl analogue, or its 2‑yl regioisomer would predictably alter the physicochemical and pharmacological profile in ways that cannot be compensated by simple molar equivalence. The quantitative evidence below substantiates the specific points of differentiation that justify distinct procurement.

Side-chain length Acetic acid homologue substantially alters lipophilicity and may shift target engagement profile.
N2-alkyl topology Linear 3‑yl vs. branched 2‑yl isomer determines carboxylate reach into binding site; direct substitution may yield false negatives.
Ring saturation & methyl Aromatic cinnoline or des‑methyl analogues exhibit different metabolic stability and steric properties; not interchangeable for in vivo studies.

Quantitative Differentiation Evidence: 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid vs. Closest Analogs


Side‑Chain Length Governs Lipophilicity: Propanoic Acid vs. Acetic Acid Homologue

The target compound's N2‑propanoic acid chain (three‑carbon linker) confers a computed LogP of 0.8428, whereas the corresponding acetic acid homologue (2‑(6‑methyl‑3‑oxo‑5,6,7,8‑tetrahydrocinnolin‑2(3H)‑yl)acetic acid, CAS 1551866‑30‑8) exhibits a LogP of 0.4527, a difference of +0.3901 log units . This lipophilicity increase is mechanistically consistent across cinnoline series: the seminal 1976 study by Holland et al. reported that propionic acid derivatives displayed markedly superior oral antiallergic activity compared to acetic acid analogues, while butyric acid derivatives were essentially inactive [1].

LogP: Propanoic vs. Acetic
Head-to-head
ΔLogP = +0.39 (target more lipophilic)
Supports differential permeability interpretation
Computed LogP: target 0.84, acetic homologue 0.45
Physicochemical profiling Lipophilicity Drug-likeness

Rotatable Bond Count Differentiates Conformational Flexibility: Propanoic Acid vs. Acetic Acid

The target compound possesses three rotatable bonds (side-chain C–C bonds), one more than its acetic acid homologue which has only two . This additional rotational degree of freedom expands the accessible conformational space, which may enhance adaptability to binding pockets that require an extended side‑chain orientation. Conversely, the acetic acid analogue is more preorganized, which could favor targets with shallower or sterically constrained sub‑pockets.

Rotatable Bonds
Data to verify
3 vs. 2 bonds (50% increase)
Conformational flexibility may influence binding entropy and selectivity
Source: vendor-supplied computational data; TPSA unchanged
Conformational analysis Rotatable bonds Ligand preorganization

N2‑Alkyl Topology Defines Binding‑Site Complementarity: 3‑yl (Linear) vs. 2‑yl (Branched) Propanoic Acid Isomers

The target compound features a linear N2‑(CH₂CH₂COOH) linkage (3‑yl propanoic acid), whereas its regioisomer, 2‑(6‑methyl‑3‑oxo‑5,6,7,8‑tetrahydrocinnolin‑2(3H)‑yl)propanoic acid (CAS 1443290‑06‑9), positions the carboxylic acid on a branched α‑methyl acetate scaffold (2‑yl propanoic acid) . The linear isomer projects the carboxylate pharmacophore approximately 2.5 Å farther from the cinnolinone core, a distance that can determine whether the acidic moiety reaches a complementary basic residue in the target binding site. SAR from the tetrahydrocinnoline 11β‑HSD1 inhibitor patent demonstrates that N2‑substituent geometry is a primary determinant of inhibitory potency [1].

N2 Topology
Cross-study comparable
Target Linear 3‑yl chain
Comparator Branched 2‑yl isomer (CAS 1443290‑06‑9)
Carboxylate projection distance differs ~2.5 Å; linear form may access deeper binding pockets
Patent SAR supports topology-dependent potency
Regioisomerism N2-substitution topology Structure‑based design

6‑Methyl Substitution Modulates Lipophilicity and Metabolic Stability Relative to Des‑Methyl Analogues

The 6‑methyl group on the saturated cyclohexene ring distinguishes the target compound from the des‑methyl analogue 3‑(3‑oxo‑5,6,7,8‑tetrahydrocinnolin‑2(3H)‑yl)propanoic acid. Based on established fragment‑based LogP contributions, a single aliphatic methyl substituent adds approximately +0.5 log units . The target compound's LogP of 0.8428 compared with an estimated ~0.34 for the des‑methyl analogue suggests that the 6‑methyl group provides controlled lipophilicity augmentation without altering the TPSA, hydrogen‑bond donor, or acceptor counts . This modest lipophilicity increase can improve passive membrane permeability while maintaining aqueous solubility above the critical threshold for biochemical assays.

6‑Methyl Effect
Class-level inference
Estimated ΔLogP ≈ +0.50 vs. des‑methyl
Supports lipophilicity augmentation without altering hydrogen-bond counts
Fragment contribution method; TPSA unchanged at 72.19 Ų
Lipophilic modulation Metabolic stability Methyl scanning

Tetrahydro Saturation Distinguishes the Scaffold from Fully Aromatic Cinnoline‑3‑propionic Acids in Metabolic Reactivity

The target compound bears a saturated cyclohexene ring (5,6,7,8‑tetrahydro), whereas the classical antiallergic cinnoline‑3‑propionic acids studied by Holland et al. possess a fully aromatic cinnoline core [1]. Saturation of the benzo‑fused ring removes the potential for cytochrome P450‑mediated epoxidation of the aromatic double bonds, a metabolic liability documented for many fused heterocycles [2]. The tetrahydro scaffold also introduces a stereogenic center at C6 (if enantiopure material is procured), offering an additional dimension of stereochemical differentiation absent in the planar aromatic series. Patent data confirm that tetrahydrocinnoline derivatives exhibit distinct 11β‑HSD1 inhibition profiles compared to their aromatic counterparts [3].

Ring Saturation
Cross-study comparable
Target Tetrahydro (saturated)
Comparator Fully aromatic cinnoline core
Reduced potential for aromatic epoxidation; introduces C6 stereocenter
Metabolic stability may differ; not interchangeable in vivo
Metabolic stability Ring saturation Reactivity

Optimal Application Scenarios for 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)propanoic acid Based on Verified Differentiation Evidence


Lead Optimization for 11β‑HSD1 Inhibitor Programs Requiring Balanced Lipophilicity

The target compound's LogP of 0.84 positions it within the optimal range for CNS‑penetrant 11β‑HSD1 inhibitors (typically LogP 1–3 for brain exposure), while maintaining a TPSA of 72.19 Ų that supports blood‑brain barrier permeability . Its tetrahydrocinnoline core aligns with the scaffold claimed in patent US8501940B2, making it a direct building block for structure‑activity relationship expansion around N2‑substitution [1]. The 6‑methyl group provides a non‑polar steric element that can probe hydrophobic sub‑pockets identified in 11β‑HSD1 crystal structures without introducing additional hydrogen‑bond donors.

Chemical Probe Design for PDE10A with Linear Carboxylate Pharmacophore

The linear 3‑yl propanoic acid chain distinguishes this compound from the branched 2‑yl isomer, projecting the carboxylate moiety deeper into the PDE10A active site where it can engage conserved basic residues (e.g., Tyr683, Gln716) involved in substrate phosphate recognition . The 2015 BMCL study on cinnoline PDE10A inhibitors reported IC₅₀ values from 1.5 to 18.6 nM for optimized analogues, demonstrating that the cinnoline scaffold can achieve high potency when appropriately substituted . The target compound can serve as a starting point for systematic side‑chain extension studies.

Physicochemical Benchmarking and Fractional Factorial SAR for N2‑Alkyl Chain Length

When paired with its acetic acid homologue (LogP 0.45) and the branched 2‑yl propanoic acid isomer, the target compound completes a fractional factorial matrix for evaluating the independent contributions of chain length, branching, and lipophilicity to in‑vitro activity, microsomal stability, and permeability. Such systematic physicochemical profiling is foundational for multiparameter optimization in drug discovery . The quantifiable ΔLogP of +0.39 relative to the acetic acid analogue provides a directly measurable 'lipophilic efficiency' reference point.

Synthesis of Deuterated Internal Standards for Mass Spectrometry Assays

The presence of the saturated cyclohexene ring and the linear propanoic acid chain provides multiple sites for deuteration (e.g., deuterium exchange at the α‑carbonyl positions of the side chain), making this scaffold amenable to the preparation of stable isotope‑labeled internal standards. The 6‑methyl group provides a natural isotopic envelope that can be distinguished from deuterated analogues in LC‑MS/MS quantification workflows . This application is enabled by the compound's distinct molecular weight (236.27 g/mol) and ionization characteristics derived from the cinnolinone carbonyl.

Application
Selection Property
Validation Focus
11β‑HSD1 inhibitor lead optimization
Moderate lipophilicity and TPSA profile
CNS penetration potential review; target engagement in enzyme assays
PDE10A chemical probe design
Linear carboxylate pharmacophore projection
Active-site residue interaction studies; potency differentiation from branched isomer
Fractional factorial SAR for N2‑alkyl chain length and branching
Defined ΔLogP and rotatable bond increments relative to analogues
Lipophilic efficiency benchmarking; multiparameter optimization profiling
Synthesis of deuterated internal standards for LC‑MS/MS
Multiple deuteration sites on saturated ring and side chain
Isotopic envelope differentiation; method transfer compatibility
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